molecular formula C8H4F4O2 B13427114 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde

3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B13427114
M. Wt: 208.11 g/mol
InChI Key: KJBMZHGOVFJOMZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H4F4O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde typically involves the introduction of the fluorine, hydroxyl, and trifluoromethyl groups onto the benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. The hydroxyl group can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including halogenation, hydroxylation, and formylation reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid.

    Reduction: 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde is used as a building block in organic synthesis. Its unique substituents make it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and selectivity.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, influencing its pharmacological effects.

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde
  • 4-Fluoro-3-(trifluoromethyl)benzaldehyde
  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde

Comparison: 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties, such as solubility and stability, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

3-fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4F4O2/c9-6-5(8(10,11)12)2-1-4(3-13)7(6)14/h1-3,14H

InChI Key

KJBMZHGOVFJOMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)F)C(F)(F)F

Origin of Product

United States

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